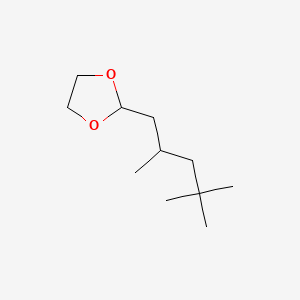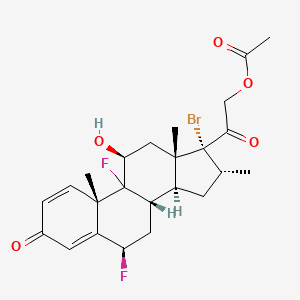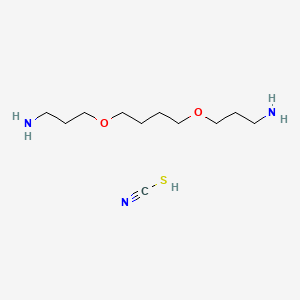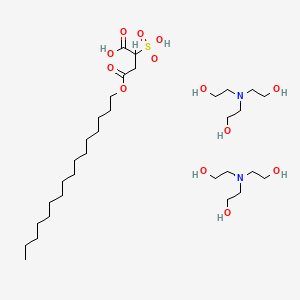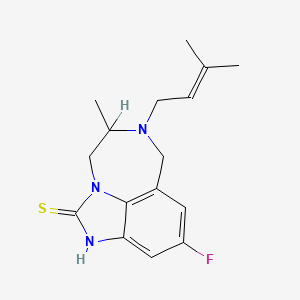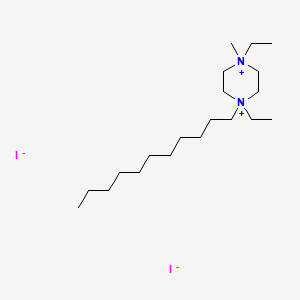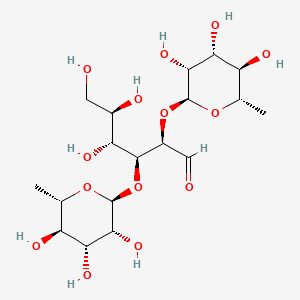
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is a complex carbohydrate compound It is composed of glucose and mannopyranosyl units, which are types of sugars
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- typically involves the glycosylation of glucose with mannopyranosyl donors. The reaction conditions often require the use of catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds. Protecting groups may be used to ensure selective reactions at specific hydroxyl groups.
Industrial Production Methods
Industrial production of such oligosaccharides may involve enzymatic synthesis using glycosyltransferases or chemical synthesis using glycosyl donors and acceptors. The process is optimized for high yield and purity, often involving multiple steps of purification and characterization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology
In biological research, it may be used to study carbohydrate metabolism and the role of oligosaccharides in cell signaling and recognition.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or antibacterial activities.
Industry
In the industrial sector, it may be used in the production of bio-based materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- involves its interaction with specific enzymes and receptors in biological systems. The molecular targets may include glycosidases and glycosyltransferases, which catalyze the breakdown and synthesis of glycosidic bonds. The pathways involved could include carbohydrate metabolism and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: A simple sugar and a primary energy source for cells.
Mannose: A sugar similar to glucose but with different stereochemistry.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
D-Glucose, O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))- is unique due to its specific glycosidic linkages and the presence of deoxy sugars, which may impart distinct biological and chemical properties compared to other oligosaccharides.
Propiedades
Número CAS |
550-72-1 |
|---|---|
Fórmula molecular |
C18H32O14 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C18H32O14/c1-5-9(22)12(25)14(27)17(29-5)31-8(4-20)16(11(24)7(21)3-19)32-18-15(28)13(26)10(23)6(2)30-18/h4-19,21-28H,3H2,1-2H3/t5-,6-,7+,8-,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 |
Clave InChI |
OBJGCSPUFIIVBS-GVTHJVTFSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


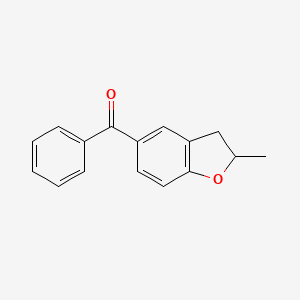
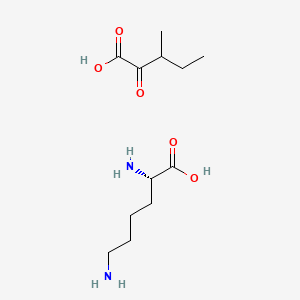
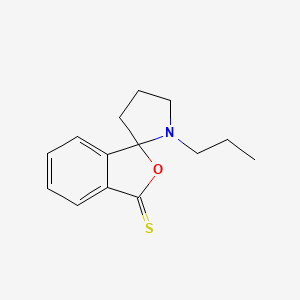
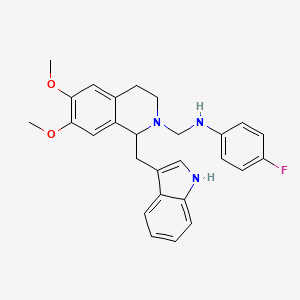
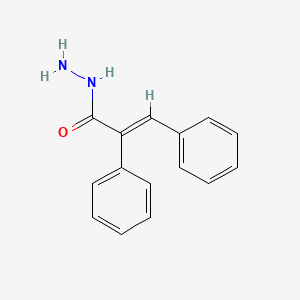

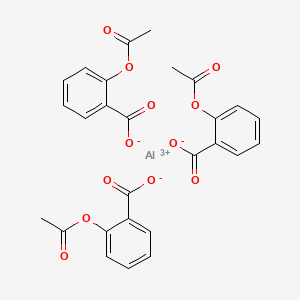
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
